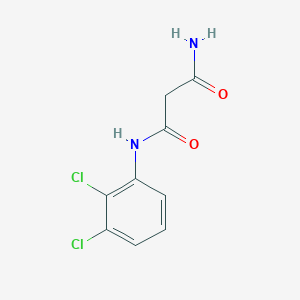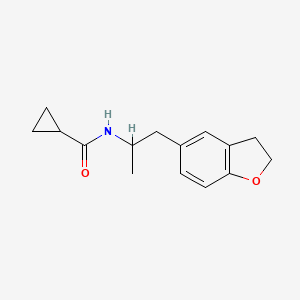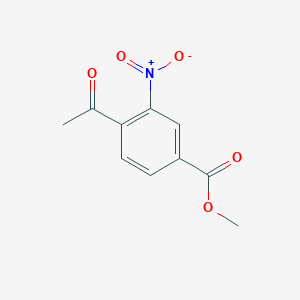![molecular formula C18H14Cl2F2N4OS2 B2468439 N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216837-08-9](/img/structure/B2468439.png)
N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an imidazole ring, a thiophene ring, a benzo[d]thiazole ring, and a carboxamide group. These functional groups suggest that the compound could have interesting biological activities .
Molecular Structure Analysis
The presence of multiple aromatic rings in the compound suggests that it could have significant π-conjugation, which could affect its electronic properties. The imidazole ring is a common motif in biological molecules and drugs, suggesting potential biological activity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the conditions under which it’s studied. For example, the presence of the imidazole ring could make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Angiotensin II Receptor Antagonism
A series of nonpeptide angiotensin II (AII) receptor antagonists, including derivatives similar to the compound , have been identified. These compounds, such as N-(biphenylylmethyl)imidazoles, have shown potent antihypertensive effects when administered orally, differing from earlier series that were active only intravenously. This discovery has implications for the development of new antihypertensive drugs (Carini et al., 1991).
N-Heterocyclic Carbene Chemistry
Research into N-heterocyclic carbenes, which are structurally related to the compound, has been conducted. For example, studies on 2-(Imidazolium-1-yl)phenolates, which are in tautomeric equilibrium with N-heterocyclic carbenes, have yielded insights into their reactivity and potential applications in forming cyclic boron adducts and palladium complexes (Liu et al., 2016).
Antimicrobial Activity
Several studies have focused on the synthesis and evaluation of compounds with similar structural motifs for antimicrobial applications. For instance, thiophene-2-carboxamides have been synthesized and evaluated for their antimicrobial properties, indicating potential use in developing new antimicrobial agents (Talupur et al., 2021).
Reactivity with Uranyl Complexes
The reactivity of N-heterocyclic carbenes with uranyl complexes has been studied, which is relevant to understanding the chemical behavior of compounds like N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride. Such studies provide insights into their potential applications in organometallic chemistry and nuclear fuel processing (Oldham et al., 2006).
Anticancer Properties
Investigations into the anticancer properties of thiourea derivatives, which bear structural similarities, have been conducted. These studies explore the potential of such compounds in developing new cancer treatments, especially considering their diverse biological activities (Yeşilkaynak et al., 2017).
Electrophilic Carbene Chemistry
Research into the electrophilic reactivity of carbenes derived from diazoimidazolecarboxylates has been done. This is significant for understanding the chemical behavior and potential applications of imidazolylidene carbenes in organic synthesis (Smith et al., 2009).
Electrochemical Reduction Studies
Studies on the electrochemical reduction of imidazolium cations to produce nucleophilic carbenes have implications for the synthetic applications of N-heterocyclic carbenes and their stability in various solvents (Gorodetsky et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N4OS2.ClH/c19-15-3-2-13(27-15)17(26)25(6-1-5-24-7-4-22-10-24)18-23-16-12(21)8-11(20)9-14(16)28-18;/h2-4,7-10H,1,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVMLLANWPXPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(S4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
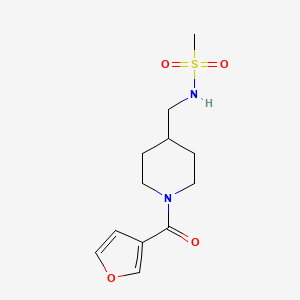
![2-(4-methoxyphenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2468359.png)


![2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine](/img/structure/B2468364.png)
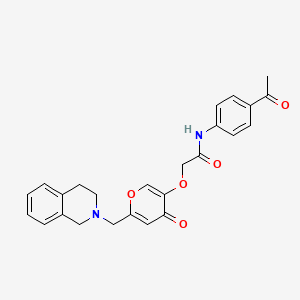
![5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2468368.png)
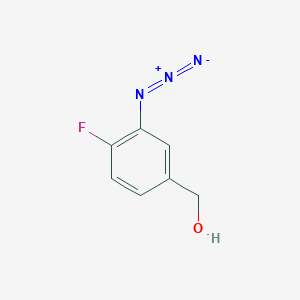
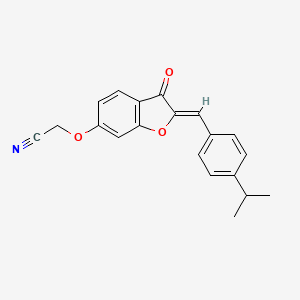
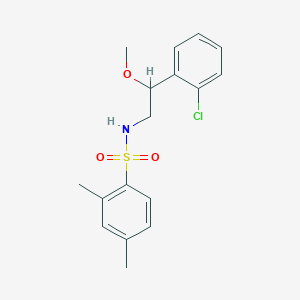
![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2468375.png)
